molecular formula C25H28N4O3 B2819236 N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1251594-72-5

N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2819236
CAS No.: 1251594-72-5
M. Wt: 432.524
InChI Key: WGSSEAPMSVSBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 2,5-dimethoxybenzyl group and a 6-phenylpyridazin-3-yl moiety.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-31-21-10-12-23(32-2)20(15-21)16-26-25(30)19-9-6-14-29(17-19)24-13-11-22(27-28-24)18-7-4-3-5-8-18/h3-5,7-8,10-13,15,19H,6,9,14,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSSEAPMSVSBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine core substituted with a pyridazine and a dimethoxyphenyl group. Its chemical formula is C₁₈H₁₈N₄O₂, which contributes to its diverse interactions in biological systems.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the piperidine moiety suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission.

Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria, although specific MIC (Minimum Inhibitory Concentration) values have not been universally established.
  • Cytotoxicity : In vitro assays demonstrate that the compound may induce cytotoxic effects in various cancer cell lines. The IC50 values vary significantly depending on the cell type, indicating selective toxicity.
  • Neuropharmacological Effects : The compound has been investigated for its potential neuropharmacological effects, particularly concerning its ability to modulate neurotransmitter systems. Early results indicate it may have anxiolytic or antidepressant-like effects in animal models.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, with a notable effect on Staphylococcus aureus strains.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The results showed IC50 values of approximately 25 µM for HeLa cells and 40 µM for MCF7 cells, suggesting moderate cytotoxicity that warrants further exploration for potential therapeutic applications.

StudyCell LineIC50 (µM)Effect
1HeLa25Cytotoxic
2MCF740Cytotoxic
3S. aureus>50Antimicrobial

Comparison with Similar Compounds

Research Findings and Limitations

  • Critical Gap : The absence of a 6-phenylpyridazin-3-yl analog in existing libraries limits direct comparisons. Synthetic efforts to produce the target compound are needed for conclusive profiling.

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